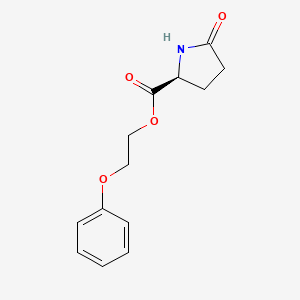

Phenoxyethyl PCA

説明

Phenoxyethyl PCA (Phenoxyethyl Caprylate) is an ester derivative synthesized by combining phenoxyethanol with caprylic acid (octanoic acid). It is widely utilized in cosmetic and pharmaceutical formulations as an emollient, stabilizer, or solvent due to its hydrophobic properties and compatibility with skin lipids .

特性

CAS番号 |

835913-41-2 |

|---|---|

分子式 |

C13H15NO4 |

分子量 |

249.26 g/mol |

IUPAC名 |

2-phenoxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H15NO4/c15-12-7-6-11(14-12)13(16)18-9-8-17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |

InChIキー |

IBJOBFSVAQOVRA-NSHDSACASA-N |

異性体SMILES |

C1CC(=O)N[C@@H]1C(=O)OCCOC2=CC=CC=C2 |

正規SMILES |

C1CC(=O)NC1C(=O)OCCOC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

フェノキシエチルPCAは、フェノキシエタノールとピロリドンカルボン酸を反応させることで合成できます。この反応は、通常、酸性条件下でのフェノキシエタノールとピロリドンカルボン酸のエステル化を伴います。このプロセスには、硫酸などの触媒が必要になる場合があり、反応を促進します。 反応は高温で実施され、完全なエステル化が保証されます .

工業的生産方法

工業的な環境では、フェノキシエチルPCAの生産には、大規模なエステル化プロセスが用いられます。反応物は反応器内で混合され、反応は制御された温度と圧力の条件下で行われます。 反応が完了したら、蒸留または結晶化によって製品を精製し、化粧品製剤に適した高純度のフェノキシエチルPCAを得ます .

化学反応の分析

科学研究の用途

フェノキシエチルPCAは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: その抗菌特性とその肌の保湿能力について研究されています。

医学: その抗菌特性と保湿特性により、潜在的な治療的用途について調査されています。

科学的研究の応用

Phenoxyethyl PCA has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties and its ability to enhance skin hydration.

Medicine: Investigated for potential therapeutic applications due to its antimicrobial and moisturizing properties.

Industry: Widely used in cosmetic formulations to improve product stability and efficacy .

作用機序

類似の化合物との比較

類似の化合物

フェノキシエタノール: 防腐剤や溶媒として使用されるグリコールエーテル。

フェノキシエチルピペリジン: 鎮咳作用や抗癌作用などの薬理作用で知られています。

フェノキシエチルモルホリン: 選択的エストロゲン受容体モジュレーター薬で使用されます

ユニークさ

フェノキシエチルPCAは、保湿剤と抗菌剤としての二重の機能により際立っています。これは、水分保持と保存の両方が重要な化粧品製剤において特に価値があります。 肌の保湿を強化しながら、抗菌保護を提供する能力は、他の類似の化合物とは異なります.

類似化合物との比較

Structural and Functional Comparisons

The table below compares Phenoxyethyl PCA with structurally related esters and phenylacetic acid derivatives:

Key Findings :

- Hydrophobicity: this compound’s caprylate chain enhances lipid solubility compared to 2-phenoxyethanol, making it superior for stabilizing macroemulsions .

- Market Trends: Phenoxyethyl isobutyrate (CAS 103-60-6) saw steady demand from 2009–2019 in flavor and fragrance industries, indicating commercial viability for similar esters like this compound .

Performance in Formulations

- Emulsion Stability: Phenoxyethyl caprylate outperforms 2-phenoxyethanol in tomato-based emulsions due to reduced phase separation and improved volatile compound retention .

- Safety Profile: Unlike peroxides (e.g., peroxyacetic acid), phenoxyethyl esters lack oxidative reactivity, reducing irritation risks in topical products .

Q & A

Basic Research Questions

Q. How should researchers preprocess chemical datasets (e.g., physicochemical properties of Phenoxyethyl PCA) before applying PCA?

- Methodology : Standardize variables to unit variance and zero mean to mitigate scale-dependent biases in covariance matrices . For heterogeneous datasets (e.g., mixed spectral and compositional data), apply transformations like Hellinger or log-ratio to address non-linearity and zero-inflation . Validate preprocessing using metrics such as Kaiser-Meyer-Olkin (KMO) to ensure suitability for PCA .

Q. What criteria determine the number of principal components (PCs) to retain in this compound studies?

- Methodology : Use a combination of:

- Scree plots to identify inflection points where eigenvalues plateau .

- Cumulative variance thresholds (e.g., ≥90% variance retained) .

- Kaiser’s rule (eigenvalues >1) for standardized data .

Cross-validate using bootstrapping to assess component stability in chemical datasets .

Q. How can PCA resolve multicollinearity in variables describing this compound’s stability or reactivity?

- Methodology : PCA orthogonalizes correlated variables (e.g., pH, temperature, reaction rates) into uncorrelated PCs. Analyze loadings to identify variables contributing most to variance (|loading| ≥0.5). For interpretability, apply varimax rotation to simplify component structures .

Advanced Research Questions

Q. How to design experiments integrating PCA for this compound’s structure-activity relationship (SAR) studies?

- Methodology :

Define blocks : Segment variables into chemically meaningful groups (e.g., electronic, steric, thermodynamic).

Apply multiblock PCA to model interactions between blocks while preserving interpretability .

Validate using permutation tests to ensure robustness against overfitting .

- Data contradiction : If blocks yield conflicting variance patterns (e.g., steric vs. electronic dominance), use hierarchical PCA to prioritize global variance over block-specific noise .

Q. What statistical approaches address contradictory PCA results in this compound datasets (e.g., conflicting loadings across batches)?

- Methodology :

- Robust PCA : Replace covariance matrices with robust estimators (e.g., Minimum Covariance Determinant) to reduce outlier influence .

- Missing data : Use probabilistic PCA (PPCA) to impute missing values via EM algorithms, preserving variance structure .

- Batch effects : Apply ComBat or similar harmonization tools before PCA to correct for technical variability .

Q. How to reconcile PCA-driven hypotheses with mechanistic models in this compound research?

- Methodology :

Reverse engineering : Map high-loading PCs to physicochemical descriptors (e.g., dipole moments, partition coefficients) using regression models .

Validation : Compare PCA-derived clusters with experimental outcomes (e.g., kinetic assays) via Procrustes analysis to assess alignment .

Iterative refinement : Re-run PCA after excluding weakly contributing variables (e.g., loadings <0.3) to sharpen mechanistic insights .

Data Presentation & Reproducibility

Q. What best practices ensure reproducibility of PCA results in this compound publications?

- Documentation : Report preprocessing steps (scaling, transformations), software (R’s FactoMineR, Python’s scikit-learn), and random seeds .

- Open data : Share covariance matrices, eigenvalues, and raw loadings in supplementary materials .

- Visualization : Use biplots with confidence ellipses and loadings arrows, adhering to scaling conventions (Scaling 1 for distance, Scaling 2 for correlation) .

Tables: Key PCA Metrics for this compound Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。